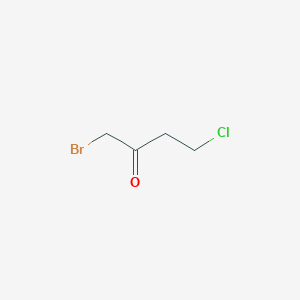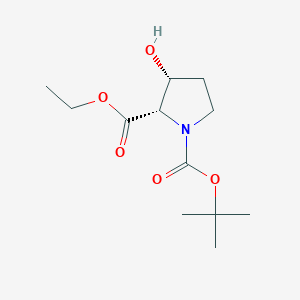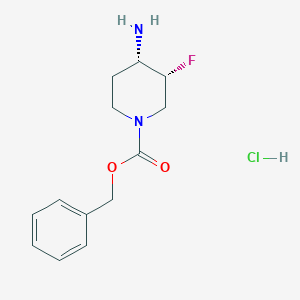![molecular formula C20H21N3O3S B12274737 N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B12274737.png)
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran ring fused with a sulfonamide group, along with a pyrazole moiety, making it a subject of study in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the sulfonamide group. The pyrazole moiety is then attached through a series of coupling reactions. Common reagents used in these steps include sulfonyl chlorides, pyrazole derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide has several scientific research applications:
Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: It may be used in the development of new materials with specialized properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with target proteins, while the benzofuran and pyrazole moieties contribute to its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylethanol: A simple aromatic compound with a hydroxyl group, used in fragrances and as a precursor in organic synthesis.
p-Hydroxyphenylethanol: Similar to 2-phenylethanol but with an additional hydroxyl group, enhancing its reactivity.
4-Hydroxybenzaldehyde: An aromatic aldehyde with a hydroxyl group, used in the synthesis of various bioactive compounds.
Uniqueness
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide is unique due to its combination of a benzofuran ring, sulfonamide group, and pyrazole moiety. This structural complexity provides it with distinct chemical and biological properties, setting it apart from simpler aromatic compounds.
Propriétés
Formule moléculaire |
C20H21N3O3S |
|---|---|
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
InChI |
InChI=1S/C20H21N3O3S/c1-23-14-18(13-21-23)16-4-2-15(3-5-16)8-10-22-27(24,25)19-6-7-20-17(12-19)9-11-26-20/h2-7,12-14,22H,8-11H2,1H3 |
Clé InChI |
FPBCJMAFYIHBPS-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


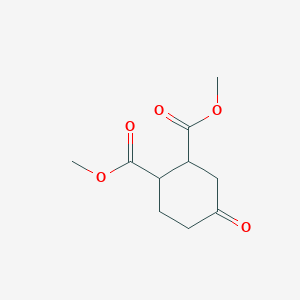
![N-methyl-N-{1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12274664.png)
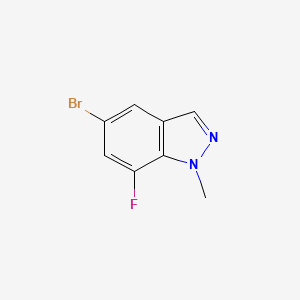
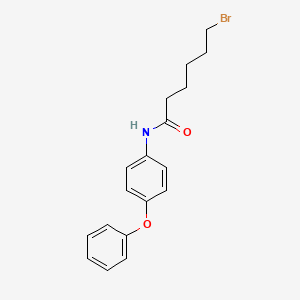
![N-(2-cyanophenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12274680.png)
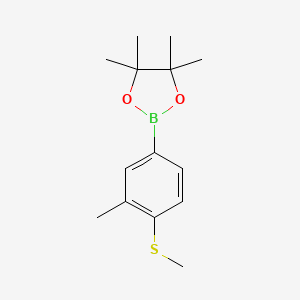
![2-Benzyl-2-azabicyclo[3.2.2]nonane-1-carbonitrile](/img/structure/B12274689.png)
![6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol](/img/structure/B12274696.png)

